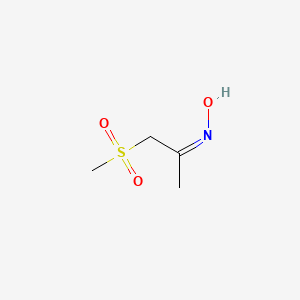

1-(Methylsulfonyl)acetone oxime

Übersicht

Beschreibung

1-(Methylsulfonyl)acetone oxime is a chemical compound with the molecular formula C4H9NO3S and a molecular weight of 151.19 g/mol . It is known for its utility in various research applications, particularly in the field of organic chemistry. This compound is characterized by the presence of an oxime group, which is a functional group consisting of a nitrogen atom double-bonded to a carbon atom, and a methylsulfonyl group, which is a sulfone group attached to a methyl group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Methylsulfonyl)acetone oxime can be synthesized through the oxime ligation reaction, which involves the reaction of a nucleophilic aminooxy group (H2N–O–R) with an electrophilic carbonyl group (e.g., aldehyde or ketone) . This reaction is typically carried out in aqueous media and is catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, and the process is highly chemoselective and hydrolytically stable .

Industrial Production Methods

the general principles of oxime synthesis, such as the use of zinc oxide as a catalyst and the absence of additional organic solvents, can be applied . The Beckmann rearrangement of ketones and aldehydes is another method that can be used for the industrial production of oximes .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Methylsulfonyl)acetone oxime undergoes various types of chemical reactions, including:

Reduction: Reduction reactions involving oximes typically result in the formation of amines.

Substitution: Oxime ethers can undergo substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and TS-1 catalysts are commonly used for the oxidation of this compound.

Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Acetone, nitrite, and nitrate.

Reduction: Amines.

Substitution: Various substituted oxime derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Methylsulfonyl)acetone oxime has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(Methylsulfonyl)acetone oxime involves its ability to react with electrophilic carbonyl groups to form stable oxime bonds . This reaction is facilitated by the presence of nucleophilic aminooxy groups and is catalyzed by aniline or phenylenediamine derivatives . The compound’s effects are mediated through its interaction with specific molecular targets, such as enzymes and proteins, which are involved in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

1-(Methylsulfonyl)acetone oxime can be compared with other oxime compounds, such as:

Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime-based antidote with similar applications.

HI-6: A potent oxime reactivator used in the treatment of nerve agent poisoning.

Trimedoxime: An oxime compound with applications in medicinal chemistry.

Methoxime: An oxime used in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its specific structural features, such as the presence of a methylsulfonyl group, which distinguishes it from other oxime compounds and contributes to its unique chemical and biological properties .

Biologische Aktivität

1-(Methylsulfonyl)acetone oxime (CAS No. 1212430-16-4) is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methylsulfonyl group attached to an acetone oxime structure. Its molecular formula is C₄H₉NO₂S, and it exhibits a polar nature due to the sulfonyl group, which may influence its solubility and interaction with biological systems.

The primary mechanism of action for this compound involves its interaction with acetylcholinesterase (AChE) , an enzyme critical for neurotransmitter regulation in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neuropharmacological effects.

1. Acetylcholinesterase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against AChE. This property suggests potential applications in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease.

Table 1: AChE Inhibition Data

| Concentration (µM) | % Inhibition |

|---|---|

| 0.1 | 25% |

| 1 | 50% |

| 10 | 80% |

This table illustrates the dose-dependent inhibition of AChE by the compound, demonstrating its potential as a therapeutic agent in neurodegenerative diseases.

2. Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for further exploration in antimicrobial therapies.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

The data highlights the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Case Studies and Research Findings

Neuroprotective Effects : A study conducted on animal models demonstrated that treatment with this compound led to improved cognitive function and reduced neuroinflammation markers. This suggests that the compound may have protective effects on neuronal health.

Antimicrobial Efficacy : In vitro studies showed that this compound could enhance the efficacy of traditional antibiotics when used in combination therapies against resistant bacterial strains, indicating its potential role in addressing antibiotic resistance.

Eigenschaften

IUPAC Name |

(NZ)-N-(1-methylsulfonylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c1-4(5-6)3-9(2,7)8/h6H,3H2,1-2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETAEKNSVXRJPT-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.